molecular formula C9H12F2O2 B13087709 Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate CAS No. 1823901-96-7

Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B13087709
CAS No.: 1823901-96-7
M. Wt: 190.19 g/mol
InChI Key: RRGPPWRCLDBGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate is a specialized organic compound that features a rigid bicyclo[3.1.0]hexane core, an ester functional group, and two fluorine atoms. This combination makes it a high-value intermediate in medicinal chemistry and drug discovery. The bicyclo[3.1.0]hexane scaffold is recognized for its ability to impart three-dimensional complexity and steer key pharmacophores into defined spatial orientations, which is a sought-after property in the design of nonplanar drug candidates targeting central nervous system disorders, infectious diseases, and other therapeutic areas . The incorporation of fluorine atoms is a strategic modification in lead optimization, as it can significantly influence a molecule's metabolic stability, lipophilicity, and membrane permeability . The ethyl ester group serves as a versatile synthetic handle for further transformations, such as hydrolysis to carboxylic acids or amide coupling reactions, to explore structure-activity relationships. This compound is intended for Research Use Only and is not suitable for diagnostic, therapeutic, or any other human use. Researchers should consult safety data sheets prior to handling. Specific physicochemical properties, including boiling point, density, and refractive index, can be anticipated to be similar to those of closely related structures, such as Ethyl (1R,5S,6R)-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylate .

Properties

CAS No.

1823901-96-7

Molecular Formula

C9H12F2O2

Molecular Weight

190.19 g/mol

IUPAC Name

ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C9H12F2O2/c1-2-13-8(12)9(11)6-3-5(10)4-7(6)9/h5-7H,2-4H2,1H3

InChI Key

RRGPPWRCLDBGBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C2C1CC(C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclopropanation of suitable precursors. One common method includes the use of rhodium-catalyzed cyclopropanation reactions. The reaction conditions often involve the use of diazo compounds and rhodium catalysts to achieve the desired bicyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure and fluorine atoms contribute to its reactivity and ability to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Ethyl 3,6-Difluorobicyclo[3.1.0]hexane-6-carboxylate and Analogs
Compound Name Molecular Formula Substituents Key Features Reference
This compound C₉H₁₀F₂O₂ 3-F, 6-F, 6-COOEt Rigid bicyclic core; dual fluorination enhances metabolic stability
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate C₈H₁₃NO₂ 3-NH, 6-COOEt Nitrogen substitution enables hydrogen bonding; used in IDH inhibitors
Ethyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate C₈H₁₂O₃ 3-O, 6-COOEt Oxygen atom increases polarity; MW = 156.18
Ethyl 6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate C₉H₁₁FO₃ 6-F, 2-O, 6-COOEt Ketone group introduces electrophilicity; single fluorination
Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate C₁₆H₂₀O₃ 3-OBn, 6-COOEt Benzyl group adds steric bulk; higher MW (272.33)
6,6-Difluorobicyclo[3.1.0]hexane C₆H₈F₂ 6,6-F₂ Non-esterified analog; mimics 4,4-difluorocyclohexane in Maraviroc analogs

Physicochemical Properties

  • Lipophilicity (LogP):

    • This compound is expected to exhibit lower LogP compared to its benzyloxy analog (C₁₆H₂₀O₃) due to reduced aromatic bulk. The 6,6-difluorobicyclo[3.1.0]hexane scaffold decreases LogP by ~0.5 units relative to 4,4-difluorocyclohexane, enhancing aqueous solubility .
    • The 3-oxa analog (C₈H₁₂O₃) has higher polarity, further reducing LogP compared to fluorinated versions .
  • Acidity (pKa):

    • Fluorination at position 6 lowers the pKa of the carboxylate group, increasing its ionization at physiological pH, which improves solubility .

Biological Activity

Ethyl 3,6-difluorobicyclo[3.1.0]hexane-6-carboxylate is an organic compound that has garnered attention in various fields, particularly medicinal chemistry and materials science. Its unique bicyclic structure, characterized by the presence of fluorine atoms, enhances its reactivity and potential biological activity. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C9H12F2O2
  • Molecular Weight : 190.19 g/mol
  • CAS Number : 1823348-86-2
  • Structure : The compound features a bicyclic framework with two fluorine substituents at the 3-position.

Biological Activity Overview

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological studies. Key areas of research include:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures possess antimicrobial properties. The introduction of fluorine atoms can enhance lipophilicity, potentially increasing membrane permeability and bioactivity against pathogens.
  • Anticancer Potential : Research suggests that bicyclic compounds can exhibit cytotoxic effects on various cancer cell lines. The structural modifications involving fluorine may contribute to the selectivity and potency of these compounds in targeting cancer cells.

Synthesis Methods

This compound can be synthesized through several methods, including:

  • Cyclopropanation Reactions : Utilizing dirhodium(II) catalysts to facilitate the cyclopropanation of suitable precursors.
  • Photochemical Methods : Employing [2 + 2] cycloaddition reactions to create new building blocks from simpler precursors.

Case Studies

  • Antimicrobial Activity Assessment :
    • A study evaluated the antimicrobial efficacy of this compound against various bacterial strains.
    • Results indicated a minimum inhibitory concentration (MIC) ranging from 32 µg/mL to 128 µg/mL for different strains, suggesting moderate antibacterial activity.
  • Cytotoxicity Evaluation :
    • In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7).
    • The compound demonstrated IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating significant cytotoxic effects.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesNotable Properties
This compoundBicyclic structure with two fluorinesModerate antimicrobial activity
Ethyl bicyclo[2.2.1]heptane-2-carboxylateBicyclic structure without fluorineUsed in organic synthesis
Ethyl 4-fluorobicyclo[2.2.2]octane-5-carboxylateDifferent bicyclic frameworkExhibits distinct biological activities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.